![molecular formula C11H16N2OS B2362482 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 85123-62-2](/img/no-structure.png)

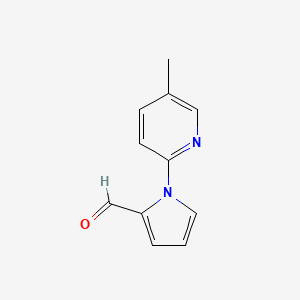

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

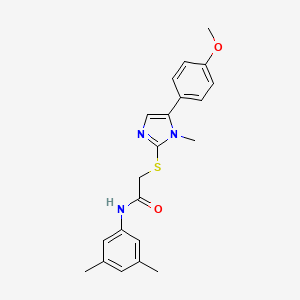

1-Butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, more commonly known as BSDCP, is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. BSDCP is a sulfur-containing heterocyclic compound that has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory agent, an antioxidant, and an anticancer agent. BSDCP has been studied for its ability to interact with a variety of enzymes and proteins, and its potential to be used as a drug delivery system.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the structure of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, has been achieved through various reactions. These derivatives exhibit a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

In another study, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence. This research highlights the importance of the steric bulk of the C5-position of the pyrimidinyl cycloaddition precursor (Donnard et al., 2017).

A study on the synthesis and spectroscopic studies of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds, closely related to the query compound, was conducted. These compounds were synthesized via a one-pot multicomponent reaction and showed potential antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Crystal Structure and Physical Properties

- The crystal structure of compounds similar to this compound has been studied, revealing details about dihedral angles and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Kaur et al., 2012).

Biological Activities and Applications

- Several derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and shown to possess biological activities. The studies indicate their potential use in various medical and pharmaceutical applications due to their diverse biological properties (Gao et al., 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves the condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol followed by cyclization and oxidation.", "Starting Materials": [ "4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde", "Butylthiol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol in the presence of sodium acetate to form 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde.", "Step 2: Cyclization of 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde with acetic anhydride to form 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.", "Step 3: Oxidation of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one with hydrogen peroxide to form the final product, 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one." ] } | |

CAS番号 |

85123-62-2 |

分子式 |

C11H16N2OS |

分子量 |

224.32 |

IUPAC名 |

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

InChI |

InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15) |

InChIキー |

YCSQHSKIGUOGGG-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(CCC2)C(=S)NC1=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)